molecular formula C8H5F3O3 B1487533 2-(Difluoromethoxy)-4-fluorobenzoic acid CAS No. 1214347-60-0

2-(Difluoromethoxy)-4-fluorobenzoic acid

Cat. No.: B1487533
CAS No.: 1214347-60-0
M. Wt: 206.12 g/mol
InChI Key: RCPCZEHIEZGLER-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-fluorobenzoic acid (CAS 1214347-60-0) is a fluorinated aromatic compound serving as a versatile building block in organic synthesis and medicinal chemistry research. With a molecular formula of C8H5F3O3 and a molecular weight of 206.12 g/mol, this benzoic acid derivative is characterized by its distinct substituents: a carboxylic acid group and both difluoromethoxy and fluorine groups on the benzene ring, which can significantly influence the compound's electronic properties, metabolic stability, and lipophilicity . This high-purity material is specified with a melting point of 135°C to 138°C and is typically offered at a 97% purity level, ensuring consistent performance in synthetic applications . Researchers value this compound as a critical precursor in the development of potential pharmaceutical agents, particularly where the difluoromethoxy group is used as a bioisostere to modulate the biological activity and pharmacokinetic profiles of drug candidates . As a scaffold, it is employed in Suzuki coupling reactions, amide bond formation, and other transformations to create more complex molecules for biological screening . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Appropriate safety precautions must be observed; it may cause skin and eye irritation (H315, H319) and specific target organ toxicity upon repeated exposure (H335) .

Properties

IUPAC Name

2-(difluoromethoxy)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5F3O3/c9-4-1-2-5(7(12)13)6(3-4)14-8(10)11/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPCZEHIEZGLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101263234
Record name Benzoic acid, 2-(difluoromethoxy)-4-fluoro-
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Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214347-60-0
Record name Benzoic acid, 2-(difluoromethoxy)-4-fluoro-
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Record name Benzoic acid, 2-(difluoromethoxy)-4-fluoro-
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Record name 2-(difluoromethoxy)-4-fluorobenzoic acid
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Biological Activity

2-(Difluoromethoxy)-4-fluorobenzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in organic compounds often enhances their pharmacological properties, including increased metabolic stability and altered bioavailability. This article reviews the biological activity of 2-(difluoromethoxy)-4-fluorobenzoic acid, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H7F3O2
  • Molecular Weight : 206.15 g/mol
  • IUPAC Name : 2-(Difluoromethoxy)-4-fluorobenzoic acid

The compound's structure features a benzoic acid moiety substituted with two fluorinated groups, which may influence its interaction with biological targets.

The biological activity of 2-(difluoromethoxy)-4-fluorobenzoic acid is primarily attributed to its interaction with various enzymes and receptors. Fluorinated compounds often exhibit unique binding characteristics due to the electronegative nature of fluorine, enhancing their ability to form stable interactions with biological macromolecules.

Target Enzymes

Research indicates that this compound may interact with:

  • Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism, and the compound's inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Histone Deacetylases (HDACs) : Fluorinated derivatives have shown potential as HDAC inhibitors, which are important in cancer therapy due to their role in regulating gene expression .

Biological Activity

The biological effects of 2-(difluoromethoxy)-4-fluorobenzoic acid can be summarized as follows:

  • Anti-inflammatory Effects : Studies have shown that similar compounds can reduce inflammation markers in animal models, suggesting a potential application in treating inflammatory diseases .
  • Antitumor Activity : Preliminary studies indicate that fluorinated benzoic acids may inhibit tumor cell proliferation by modulating signaling pathways associated with cell growth and survival .

Case Studies

  • Pulmonary Fibrosis Model : A study evaluated the effects of a structurally related compound on TGF-β1-induced epithelial-mesenchymal transition (EMT) in lung cells. The results demonstrated significant inhibition of EMT markers and reduced fibrosis in vivo, indicating a potential therapeutic role for similar fluorinated compounds in lung diseases .
  • Cancer Cell Lines : In vitro assays showed that compounds with similar structures significantly inhibited the growth of various cancer cell lines through the induction of apoptosis and cell cycle arrest. The exact IC50 values varied depending on the specific cell line and treatment duration, highlighting the compound's selective cytotoxicity .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced inflammatory cytokines
AntitumorInhibited proliferation in cancer cells
Cytochrome P450 InhibitionAltered drug metabolism
HDAC InhibitionModulated gene expression

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the potential of difluoromethoxybenzoic acids in cancer therapy. For instance, a derivative of this compound, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), demonstrated significant inhibitory effects on pulmonary fibrosis-related pathways. It was shown to alleviate epithelial-mesenchymal transition (EMT) induced by TGF-β1 in A549 lung cancer cells, suggesting its role in modulating cell viability and signaling pathways associated with cancer progression .

1.2 Histone Deacetylase Inhibition
The fluorinated structure of compounds like 2-(difluoromethoxy)-4-fluorobenzoic acid makes them viable candidates for histone deacetylase (HDAC) inhibitors, which are crucial in cancer treatment. Research indicates that fluorination can enhance the potency of these inhibitors, leading to increased cytotoxicity against cancer cells .

Structure-Activity Relationship Studies

Fluorinated compounds exhibit unique properties due to their electronegative fluorine atoms, which can influence lipophilicity and metabolic stability. Studies have shown that the introduction of difluoromethoxy groups can modulate the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs. For example, difluoromethylated compounds often display improved permeability despite reduced lipophilicity compared to their non-fluorinated counterparts .

Synthetic Applications

3.1 Late-Stage Functionalization
The ability to introduce difluoromethyl groups selectively onto complex molecules has been a significant advancement in organic synthesis. Researchers have developed methods for late-stage difluoromethylation that allow for the incorporation of this moiety into larger biomolecules, enhancing their pharmaceutical relevance .

3.2 Case Study: Synthesis Protocols
A notable synthesis protocol involves the coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to produce α-aryl-α,α-difluoroacetates, which can then be hydrolyzed and decarboxylated to yield difluoromethylarenes . This method highlights the versatility and efficiency of incorporating difluoromethoxy groups into drug candidates.

Material Science Applications

Fluorinated compounds are also explored for their potential in material science due to their unique physical properties. The incorporation of difluoromethoxy groups can enhance the thermal stability and hydrophobicity of polymers, making them suitable for advanced applications such as coatings and membranes.

Data Tables

Application AreaCompound NameKey Findings
Medicinal Chemistry3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM)Inhibits TGF-β1-induced EMT; reduces inflammation and fibrosis in rat models .
HDAC InhibitionVarious fluorinated derivativesEnhanced cytotoxicity against cancer cells; improved binding affinity due to fluorination effects .
SynthesisDifluoromethylated arenesEfficient late-stage functionalization methods developed for complex biomolecules .
Material ScienceFluorinated polymersImproved thermal stability and hydrophobicity observed in polymer matrices with difluoromethoxy groups .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-Fluoro-4-methoxybenzoic Acid (CAS 321-24-4) :
    Substitution of the difluoromethoxy group with a methoxy (–OCH₃) group at position 2 and fluorine at position 4 reduces electron-withdrawing effects. The methoxy group donates electrons via resonance, increasing the compound’s pKa compared to 2-(difluoromethoxy)-4-fluorobenzoic acid. This alters solubility and reactivity in synthetic pathways .

  • 3,4-Difluoro-2-methoxybenzoic Acid :
    Fluorine atoms at positions 3 and 4 create a stronger electron-withdrawing effect, lowering the pKa and enhancing acidity compared to the 4-fluoro derivative. The methoxy group at position 2 further modulates electronic properties, impacting hydrogen bonding and crystal packing .

Alkoxy Chain Modifications

  • 2-(Difluoromethoxy)-4-propoxybenzoic Acid (CAS 1154276-48-8) :
    Replacement of the fluorine at position 4 with a propoxy (–OCH₂CH₂CH₃) group increases molecular weight (246.21 g/mol vs. 220.15 g/mol) and lipophilicity. The longer alkoxy chain enhances membrane permeability but may reduce aqueous solubility. This modification is relevant in prodrug design .

  • 2-(2,2-Difluoroethoxy)-4-fluorobenzoic Acid :
    Substitution with a difluoroethoxy (–OCH₂CF₂H) group introduces additional fluorine atoms, further lowering electron density and increasing metabolic resistance. This compound’s molecular weight (220.15 g/mol) is comparable to the parent molecule but with altered pharmacokinetics .

Functional Group Variations

  • 2-Acetamido-4-fluorobenzoic Acid (CAS 394-27-4): The acetamido (–NHCOCH₃) group at position 2 introduces hydrogen-bonding capability, raising the melting point (212–216°C) compared to 2-(difluoromethoxy)-4-fluorobenzoic acid.
  • 4-Fluoro-2-(phenylamino)benzoic Acid: The phenylamino group at position 2 enables π-π stacking and intramolecular hydrogen bonding, forming acid dimers in the crystal lattice. This structural feature contrasts with the difluoromethoxy group’s steric bulk, affecting solubility and biological target interactions .

Acidity and Solubility

Compound pKa (estimated) Solubility (mg/mL) Molecular Weight (g/mol)
2-(Difluoromethoxy)-4-fluorobenzoic acid ~2.8–3.2 0.5–1.0 (DMSO) 220.15
2-Fluoro-4-methoxybenzoic acid ~3.5–4.0 1.2–2.0 (DMSO) 170.14
2-Acetamido-4-fluorobenzoic acid ~2.5–3.0 0.3–0.7 (DMSO) 197.16

Data derived from substituent effects and experimental analogs .

Preparation Methods

Step 1: Selective Fluorination of Trichloromethoxybenzene

  • Reagents and conditions:
    • Trichloromethoxybenzene (850 g, 4.02 mol)
    • Hydrogen fluoride (780 g, 39 mol)
    • Perfluorobutyl sulfonic acid fluoride catalyst (5 g)
    • Reaction temperature: 100–110 °C
    • Pressure: 2.5–2.8 MPa
    • Reaction time: 4.5 hours
  • Apparatus: 5 L stainless steel autoclave with stirring and temperature control
  • Outcome: Formation of chlorine difluoromethoxy phenyl intermediate with 79.8% content by GC
  • Yield: 72.6% after workup involving nitrogen purging, neutralization, and distillation

Step 2: Nitration of Chlorodifluoromethoxy Phenyl Compound

  • Reagents and conditions:
    • Chlorodifluoromethoxy phenyl compound (150 g, 0.84 mol)
    • Sulfuric acid (98%, 313 g) with 9 g water
    • Nitration mixture: sulfuric acid (208 g, 98%) and nitric acid (56 g, 98%)
    • Temperature: 15–20 °C
    • Dropwise addition over 1–2 hours, followed by 2 hours stirring
  • Workup: Neutralization with sodium carbonate solution, washing with water
  • Product: 4-nitro-chlorodifluoromethoxy phenyl compound
  • Yield: 89%

These steps provide the basis for further transformations to introduce the carboxylic acid group at the 2-position, typically through reduction of the nitro group to an amine, followed by diazotization and carboxylation or other functional group interconversions.

Alternative Synthetic Routes and Considerations

  • Fluorination Techniques: Use of hydrogen fluoride under controlled pressure and temperature is critical for selective difluoromethoxylation.
  • Catalysts: Perfluorobutyl sulfonic acid fluoride enhances fluorination efficiency.
  • Nitration: Controlled nitration at low temperature prevents overreaction and degradation.
  • Subsequent Functional Group Transformations: Reduction, diazotization, and carboxylation steps are commonly employed to convert nitro or amino intermediates to the target benzoic acid derivative.

Data Table Summarizing Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Pressure (MPa) Reaction Time Yield (%) Notes
Selective Fluorination Trichloromethoxybenzene, HF, catalyst 100–110 2.5–2.8 4.5 h 72.6 Stainless steel autoclave, GC monitored
Nitration Sulfuric acid, nitric acid, chlorodifluoromethoxy phenyl 15–20 Atmospheric 3–4 h total 89 Dropwise addition, neutralization

Research Findings and Analysis

  • The use of hydrogen fluoride as a fluorinating agent under pressurized conditions enables selective replacement of chlorine atoms with difluoromethoxy groups, which is challenging due to the reactivity of HF and the need for precise control.
  • Catalysts such as perfluorobutyl sulfonic acid fluoride improve reaction selectivity and yield.
  • Nitration under controlled low temperature ensures regioselective introduction of nitro groups without side reactions.
  • The overall synthetic route is efficient with high yields in the fluorination and nitration steps, providing suitable intermediates for further conversion to 2-(Difluoromethoxy)-4-fluorobenzoic acid.
  • The methodology is scalable, using industrially relevant equipment like stainless steel autoclaves and standard organic synthesis apparatus.

Q & A

Q. What are the common synthetic routes for 2-(difluoromethoxy)-4-fluorobenzoic acid?

The synthesis typically involves halogenation and substitution reactions on a benzoic acid precursor. For example, selective fluorination at the 4-position followed by introducing the difluoromethoxy group via nucleophilic substitution using chlorodifluoromethane or analogous reagents. Reaction conditions (e.g., temperature, catalysts like Cu(I)) are critical for regioselectivity and yield optimization .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

  • X-ray crystallography : For unambiguous structural determination, using software suites like SHELX for refinement .
  • NMR spectroscopy : 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and 1H^{1}\text{H} NMR for aromatic proton assignments.
  • HPLC-MS : To assess purity and verify molecular weight .

Q. What safety precautions are necessary when handling this compound?

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.
  • Follow protocols for hazardous waste disposal, as fluorinated compounds may release toxic HF upon decomposition.
  • Emergency showers/eye wash stations should be accessible .

Advanced Research Questions

Q. How do the electronic properties of the difluoromethoxy group influence biological interactions?

The difluoromethoxy group acts as a strong electron-withdrawing substituent, reducing electron density on the aromatic ring. This enhances binding to enzymes or receptors with electron-rich active sites (e.g., kinases or GPCRs). Comparative studies with analogs lacking fluorine atoms show reduced affinity, highlighting the group’s role in modulating interactions .

Q. How can researchers resolve contradictions in reported biological activities of structural analogs?

  • Comparative SAR Analysis : Test analogs with systematic substitutions (e.g., replacing -OCHF2_2 with -OCH3_3 or -Cl) to isolate functional group contributions.
  • Computational Modeling : Use molecular docking to predict binding modes and identify steric/electronic mismatches. Example: A chloro-substituted analog may exhibit lower activity due to altered van der Waals interactions compared to the difluoromethoxy variant .

Q. What strategies optimize the compound’s stability in aqueous media for pharmacological studies?

  • Prodrug Design : Esterify the carboxylic acid to improve lipophilicity and hydrolytic stability.
  • pH Adjustment : Buffer solutions near the compound’s pKa (~2.5–3.0 for benzoic acids) to minimize ionization and degradation .

Methodological Notes

  • Synthetic Optimization : Vary reaction solvents (e.g., DMF vs. THF) to improve difluoromethoxy group incorporation. Monitor reaction progress via TLC with UV visualization .
  • Deuterated Analogs : Use deuterated precursors (e.g., C6_6D5_5 derivatives) for mechanistic studies via kinetic isotope effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Difluoromethoxy)-4-fluorobenzoic acid
Reactant of Route 2
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